(Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-4H-1-benzothiopyran-4-one
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Overview
Description
(Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-4H-1-benzothiopyran-4-one is a complex organic compound that features a benzodioxole moiety and a benzothiopyranone structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-4H-1-benzothiopyran-4-one typically involves a multi-step process. One common method includes the condensation of 1,3-benzodioxole-5-carbaldehyde with 2,3-dihydro-4H-1-benzothiopyran-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-4H-1-benzothiopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to yield the corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or hydrochloric acid in aqueous or organic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-4H-1-benzothiopyran-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology and Medicine
The compound has shown promise in biological and medicinal research, particularly in the development of anticancer agents. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, making it a potential candidate for further drug development .
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various chemical manufacturing processes .
Mechanism of Action
The mechanism of action of (Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-4H-1-benzothiopyran-4-one involves the inhibition of key enzymes and pathways in cancer cells. It has been shown to interfere with the cell cycle, leading to cell cycle arrest and apoptosis. The molecular targets include tubulin and other proteins involved in cell division .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)pentan-1-one: Known for its stimulant properties.
1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene: Used in various pharmaceutical applications.
Uniqueness
(Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-4H-1-benzothiopyran-4-one stands out due to its unique combination of a benzodioxole moiety and a benzothiopyranone structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
130689-01-9 |
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Molecular Formula |
C17H12O3S |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)thiochromen-4-one |
InChI |
InChI=1S/C17H12O3S/c18-17-12(9-21-16-4-2-1-3-13(16)17)7-11-5-6-14-15(8-11)20-10-19-14/h1-8H,9-10H2/b12-7+ |
InChI Key |
UYBCHQUXVVIYLX-KPKJPENVSA-N |
Isomeric SMILES |
C1/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)C4=CC=CC=C4S1 |
Canonical SMILES |
C1C(=CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4S1 |
Origin of Product |
United States |
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